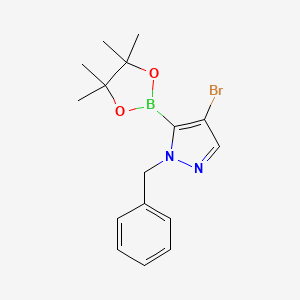
6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile, serve as crucial building blocks in drug design. Their six-membered heterocyclic structure makes them versatile for constructing biologically active compounds. Researchers explore various synthetic routes to modify the piperidine moiety, aiming to enhance drug efficacy, selectivity, and pharmacokinetics. This compound could be a starting point for developing novel drugs targeting specific diseases or biological pathways .
Spiro Compounds and Natural Product Synthesis
Spiropiperidines, characterized by a spiro-fused piperidine ring, have attracted attention due to their unique structural features and biological activities. Researchers use 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile as a precursor to synthesize spiro derivatives. These compounds often exhibit interesting pharmacological properties and can serve as lead compounds for drug discovery .
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) allow efficient and rapid synthesis of complex molecules. Researchers explore MCRs involving piperidine derivatives, including 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile, to access diverse chemical space. These reactions enable the assembly of multiple fragments in a single step, making them valuable for drug discovery and chemical biology .
Biological Evaluation and Pharmacological Activity
Scientists investigate the biological properties of piperidine-containing compounds, including their interactions with biological targets (enzymes, receptors, etc.). 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile may exhibit specific binding affinities or modulate cellular pathways. Pharmacological assays help assess its potential as an anticancer, antiviral, or anti-inflammatory agent .
Catalysis and Functionalization
Researchers explore catalytic methods to functionalize piperidine rings. Hydrogenation, cyclization, cycloaddition, and annulation reactions allow the introduction of diverse substituents. 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile could serve as a substrate for such transformations, leading to valuable intermediates or bioactive molecules .
Chemical Biology and Target Identification
Chemical probes based on piperidine scaffolds help identify biological targets. Researchers use 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile to explore protein–ligand interactions, receptor binding, and cellular effects. These studies contribute to understanding disease mechanisms and aid in drug discovery .
Propriétés
IUPAC Name |
6-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c21-14-16-6-7-19(22-15-16)25-17-8-11-23(12-9-17)20(24)10-13-26-18-4-2-1-3-5-18/h1-7,15,17H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVNPPTYXFSYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide](/img/structure/B2677323.png)
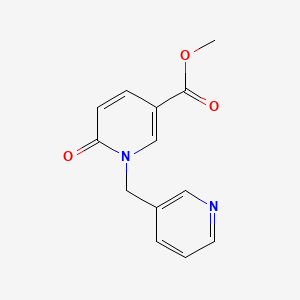
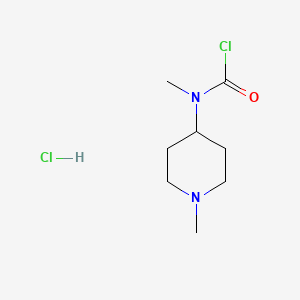
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2677328.png)
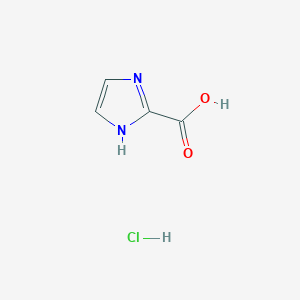


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-6-(trifluoromethyl)-2,5-dihydropyran-6-carboxamide;hydrochloride](/img/structure/B2677336.png)
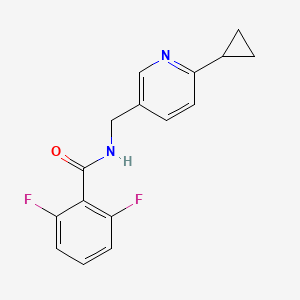

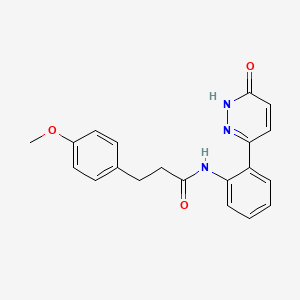
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2677343.png)
